![molecular formula C18H17N3O2 B5065178 N-[3-(acetylamino)phenyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B5065178.png)
N-[3-(acetylamino)phenyl]-2-(1H-indol-3-yl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of N-[3-(Acetylamino)phenyl]-2-(1H-indol-3-yl)acetamide involves several steps, including acetylation, reduction, and condensation reactions. One study describes the synthesis and characterization of related compounds, showcasing methods such as ring opening of N-acetylisatines to afford glyoxylamides through reactions with indole-bearing hydrazides, highlighting the synthetic pathways towards complex acetamides with antimicrobial properties (Almutairi et al., 2018).
Molecular Structure Analysis
The molecular structure of N-[3-(Acetylamino)phenyl]-2-(1H-indol-3-yl)acetamide can be analyzed through spectroscopic techniques such as NMR, IR, and X-ray crystallography. The detailed structure elucidation is vital for understanding the compound's reactivity and interaction with biological targets. Studies on similar compounds have employed these techniques to confirm the structures of synthesized molecules, providing insights into the arrangement of atoms and the stereochemistry of the compounds (Geetha et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving N-[3-(Acetylamino)phenyl]-2-(1H-indol-3-yl)acetamide can include nucleophilic substitutions, condensation reactions, and hydrolysis, depending on the functional groups present in the compound. These reactions are crucial for modifying the compound or for its activation/deactivation in biological systems. The study by Almutairi et al. (2018) also touches on the antimicrobial activity of synthesized compounds, indicating their potential for further chemical modifications and applications.
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are essential for its characterization and application. These properties are determined by the molecular structure and can significantly affect the compound's stability, reactivity, and handling. Crystallographic analysis, as shown in studies of related compounds, provides valuable information on the solid-state structure, which is essential for understanding the compound's physical properties (Geetha et al., 2019).
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .
Mode of Action
The specific mode of action for this compound is currently unknown. Indole derivatives are known to exhibit a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the wide range of biological activities exhibited by indole derivatives, it is likely that this compound affects multiple pathways .
Result of Action
The broad range of biological activities exhibited by indole derivatives suggests that this compound could have diverse effects at the molecular and cellular level .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3-acetamidophenyl)-2-(1H-indol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-12(22)20-14-5-4-6-15(10-14)21-18(23)9-13-11-19-17-8-3-2-7-16(13)17/h2-8,10-11,19H,9H2,1H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYHWBHLGCSTBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetamidophenyl)-2-(1H-indol-3-yl)acetamide |
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